

# Penniclavine: A Deep Dive into its Discovery, Chemistry, and Biological Context

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## Compound of Interest

Compound Name: *Penniclavine*

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## Abstract

**Penniclavine**, a clavine-type ergot alkaloid, has been a subject of scientific interest since its discovery in the mid-20th century. This in-depth technical guide provides a comprehensive overview of **Penniclavine**, from its initial isolation and historical context to its chemical properties and biosynthetic pathway. This document summarizes key quantitative data, outlines experimental methodologies for its study, and explores its relationship with other ergot alkaloids. Particular attention is given to its presence in various natural sources and its potential, though currently under-investigated, pharmacological significance.

## Introduction

**Penniclavine** is a naturally occurring ergoline alkaloid first described in the 1950s.[1] As a member of the clavine class of ergot alkaloids, it shares a common structural scaffold with numerous other bioactive compounds, including the precursors to the famed psychedelic lysergic acid diethylamide (LSD).[2] Historically, ergot alkaloids have been of significant interest to the scientific and medical communities due to their diverse and potent physiological effects. [3][4] This whitepaper aims to provide a detailed technical resource on **Penniclavine** for researchers and professionals in drug development and related scientific fields.

## Discovery and Historical Context

The discovery of **Penniclavine** is credited to Stoll, Brack, Kobel, Hofmann, and Brunner in 1954, who first isolated the compound from the African millet *Pennisetum typhoideum*.<sup>[5]</sup> This discovery was part of the broader, intensive research into ergot alkaloids led by pioneers like Arthur Stoll and Albert Hofmann at Sandoz laboratories. Following its initial discovery, **Penniclavine** was also identified in sclerotia growing on wild grasses in Japan in 1955 by Abe and his colleagues, and later in ergot of rye in 1958 by Semonsky, Beran, and Macek. More recently, **Penniclavine** has been identified as a significant, and in some cases predominant, alkaloid in the seeds of various *Ipomoea* species, commonly known as morning glories.

## Chemical and Physical Properties

**Penniclavine** is characterized by the ergoline ring system, with the IUPAC name 8 $\beta$ -(Hydroxymethyl)-6-methyl-9,10-didehydroergolin-8 $\alpha$ -ol. Its fundamental chemical and physical properties are summarized in the table below.

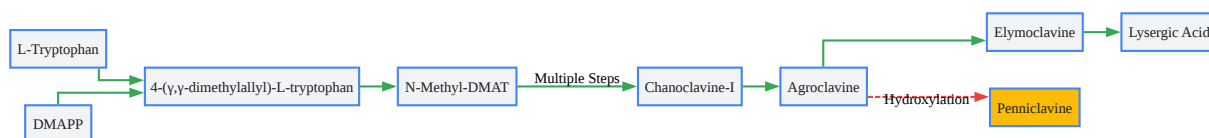
Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	
Molar Mass	270.332 g·mol <sup>-1</sup>	
CAS Number	519-13-1	
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	

## Biosynthesis of Penniclavine

**Penniclavine**, like all ergot alkaloids, is a secondary metabolite produced by certain fungi. Its biosynthesis follows the general pathway for ergoline alkaloids, which originates from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP).

The initial steps of the pathway involve the prenylation of tryptophan by the enzyme dimethylallyl tryptophan synthase (DMATS) to form 4-( $\gamma,\gamma$ -dimethylallyl)-L-tryptophan (DMAT). This is followed by N-methylation, and a series of oxidative and cyclization reactions to form the

ergoline ring scaffold, with chanoclavine-I being a key intermediate. From chanoclavine-I, the pathway diverges to produce the various clavine and lysergic acid-derived alkaloids. The specific enzymatic steps leading from the central clavine pathway to **Penniclavine** have not been fully elucidated but are understood to involve hydroxylations of the ergoline core.



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Simplified overview of the ergot alkaloid biosynthetic pathway leading to **Penniclavine**.

## Experimental Protocols

### Extraction of Ergot Alkaloids from Ipomoea Seeds

The following is a general protocol for the extraction of ergot alkaloids, including **Penniclavine**, from morning glory seeds, based on methods described in the literature.

Materials:

- Ground Ipomoea tricolor seeds
- Defatting solvent (e.g., petroleum ether or hexane)
- Extraction solvent: Methanol or a mixture of methanol and water (e.g., 1:1 v/v)
- Ammonium hydroxide
- Chloroform
- Tartaric acid solution (1%)
- Sodium bicarbonate

- Diatomaceous earth (optional)
- Rotary evaporator
- Centrifuge
- Filtration apparatus

#### Procedure:

- Defatting: The ground seed material is first defatted by extraction with petroleum ether or hexane to remove oils and lipids. This is typically done in a Soxhlet apparatus or by repeated maceration and filtration.
- Alkaloid Extraction: The defatted material is then air-dried and extracted with methanol or a methanol/water mixture. The extraction can be performed by maceration, sonication, or Soxhlet extraction.
- Acid-Base Partitioning (for purification):
  - The methanolic extract is concentrated under reduced pressure.
  - The residue is dissolved in a 1% tartaric acid solution to protonate the alkaloids, making them water-soluble.
  - This acidic aqueous solution is then washed with a nonpolar solvent like chloroform to remove remaining non-alkaloidal impurities.
  - The aqueous layer is then made basic with ammonium hydroxide to a pH of approximately 8-9.
  - The free-base alkaloids are then extracted from the basic aqueous solution into chloroform.
- Concentration: The chloroform extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid extract.

## Chromatographic Separation and Identification

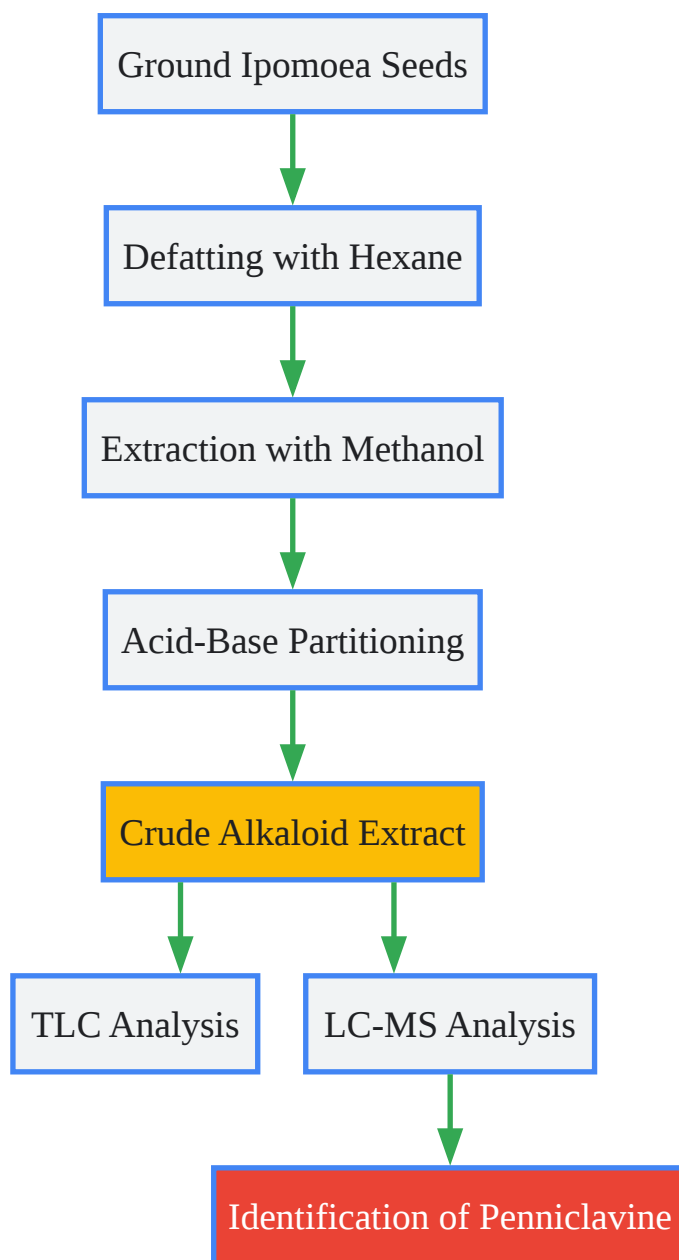
Further purification and identification of **Penniclavine** from the crude extract typically involves chromatographic techniques.

Thin-Layer Chromatography (TLC):

- Stationary Phase: Silica gel 60 F<sub>254</sub> plates.
- Mobile Phase: A common solvent system is a mixture of chloroform, methanol, and ammonium hydroxide (e.g., 85:14:1 v/v/v).
- Visualization: The plates are viewed under UV light (254 nm and 365 nm) and can be sprayed with Van Urk's reagent (p-dimethylaminobenzaldehyde in ethanol and sulfuric acid), which gives a characteristic blue-violet color with ergot alkaloids.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS):

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.
- Detection: Mass spectrometry (electrospray ionization - ESI) is a powerful tool for the identification of ergot alkaloids based on their mass-to-charge ratio (m/z). For **Penniclavine**, the expected protonated molecule [M+H]<sup>+</sup> would be at m/z 271.14.



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General workflow for the extraction and analysis of **Penniclavine** from plant material.

## Quantitative Data

While specific, dedicated studies providing a complete set of quantitative data for pure **Penniclavine** are scarce in publicly available literature, the following table compiles known values and expected analytical data based on its structure and data from related compounds.

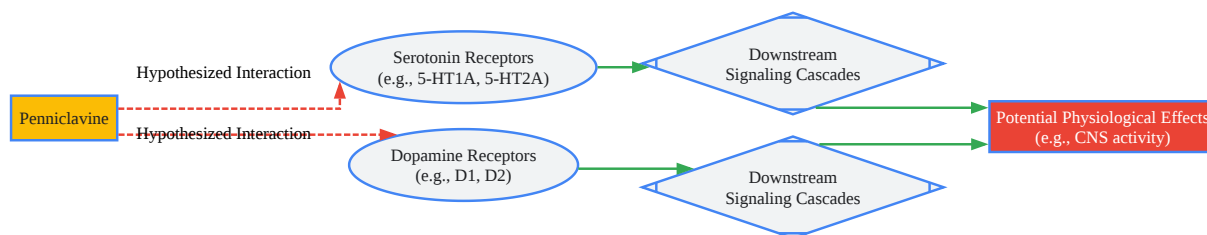
Data Type	Value / Expected Value	Reference / Note
$^1\text{H}$ NMR	Data not available in searched literature.	
$^{13}\text{C}$ NMR	Data not available in searched literature.	
Mass Spectrometry (ESI-MS)	$[\text{M}+\text{H}]^+ = 271.14$	Calculated based on molecular formula.
UV-Vis $\lambda_{\text{max}}$	Not specified in available literature.	
Receptor Binding Affinity ( $K_i$ )	Data not available in searched literature.	

## Signaling Pathways and Pharmacological Context

The direct effects of **Penniclavine** on specific signaling pathways have not been extensively studied. However, based on its structural similarity to other ergoline alkaloids, it is hypothesized to interact with various neurotransmitter receptors, primarily within the serotonergic and dopaminergic systems.

Many ergot alkaloids are known to be agonists, partial agonists, or antagonists at different subtypes of serotonin (5-HT) and dopamine (D) receptors. For instance, the psychedelic effects of related compounds like LSD are primarily mediated by their agonist activity at the 5-HT<sub>2A</sub> receptor. Other ergot alkaloids have found therapeutic use in the treatment of migraines (targeting 5-HT<sub>1B/1D</sub> receptors) and Parkinson's disease (targeting D<sub>2</sub> receptors).

Given that **Penniclavine** is a clavine alkaloid, it is plausible that it interacts with these receptor systems. However, without specific binding assay data, its pharmacological profile remains speculative. Further research is needed to determine the binding affinities and functional activities of **Penniclavine** at these and other CNS receptors.



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Hypothesized interactions of **Penniclavine** with CNS receptor signaling pathways.

## Conclusion and Future Directions

**Penniclavine** remains a relatively understudied member of the ergot alkaloid family. While its discovery and presence in various natural sources are documented, a significant gap exists in the understanding of its specific chemical and pharmacological properties. Future research should focus on the following areas:

- Isolation and full spectroscopic characterization: A definitive study detailing the isolation of pure **Penniclavine** and a complete analysis of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra is needed.
- Pharmacological profiling: Comprehensive in vitro receptor binding and functional assays are required to determine the affinity and efficacy of **Penniclavine** at a range of CNS receptors, particularly serotonin and dopamine receptor subtypes.
- In vivo studies: Should in vitro studies reveal significant bioactivity, further investigation in animal models would be warranted to understand its physiological effects.

A deeper understanding of **Penniclavine** could provide valuable insights into the structure-activity relationships of ergot alkaloids and may reveal novel pharmacological properties with potential therapeutic applications.



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